

Application of (R)-Edelfosine in Breast Cancer Research: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	(R)-Edelfosine	
Cat. No.:	B1662340	Get Quote

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Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analog that has emerged as a promising anti-cancer agent. Unlike conventional chemotherapeutic drugs that primarily target DNA synthesis, Edelfosine exerts its cytotoxic effects by interacting with cell membranes and modulating key signaling pathways. This unique mechanism of action makes it an attractive candidate for breast cancer research, particularly in overcoming drug resistance and targeting cancer stem cells. This document provides detailed application notes and experimental protocols for the use of (R)-Edelfosine in breast cancer research.

Mechanism of Action

(R)-Edelfosine's anti-neoplastic activity in breast cancer is multi-faceted. It selectively accumulates in the cell membranes of cancer cells, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1] This selectivity is attributed to differences in the membrane composition and metabolism between cancerous and normal cells.

The primary mechanisms of action include:



- Induction of Apoptosis: Edelfosine triggers apoptosis through both intrinsic and extrinsic pathways. It has been shown to activate the Fas/CD95 death receptor and modulate the expression of apoptosis-related proteins.[2][3]
- Inhibition of Pro-Survival Signaling Pathways: Edelfosine effectively inhibits critical signaling pathways that are often dysregulated in breast cancer, including the Phosphoinositide 3kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[2][4]
 Inhibition of these pathways disrupts signals that promote cell growth, proliferation, and survival.
- Targeting of Cancer Stem Cells: Emerging evidence suggests that Edelfosine can target breast cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. It has been shown to inhibit the formation of mammospheres, an in vitro measure of CSC activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of **(R)**-**Edelfosine** and its nanoformulations in breast cancer cell lines.

Table 1: IC50 Values of Edelfosine in Breast Cancer Cell Lines

Cell Line	Breast Cancer Subtype	Compound	IC50 (μM)	Incubation Time (h)	Assay
MDA-MB-231	Triple- Negative	Free Edelfosine	~26.5[4]	24	Cell Viability Assay
MDA-MB-231	Triple- Negative	Edelfosine Nanoemulsio n	13.2[4]	24	Cell Viability Assay
MCF-7	ER+, PR+, HER2-	Edelfosine Lipid Nanoparticles	~12.9 μg/mL	72	Cell Viability Assay



Note: The IC50 for free Edelfosine in MDA-MB-231 cells is an estimation based on graphical data.

Table 2: Apoptosis Induction by Edelfosine in Breast Cancer Cell Lines

Cell Line	Concentration (µM)	Incubation Time (h)	Apoptotic Cells (%)	Assay
Data Not Available	-	-	-	-

Quantitative data on the percentage of apoptosis induced by Edelfosine in specific breast cancer cell lines was not available in the searched literature.

Table 3: In Vivo Efficacy of Edelfosine in Breast Cancer Models

Animal Model	Tumor Model	Treatment	Tumor Growth Inhibition (%)
Zebrafish Embryos	MDA-MB-231 Xenograft	Edelfosine Nanoemulsions	Significant decrease in tumor cell proliferation[1][5]

Specific percentage of tumor growth inhibition in mammalian xenograft models was not available in the searched literature.

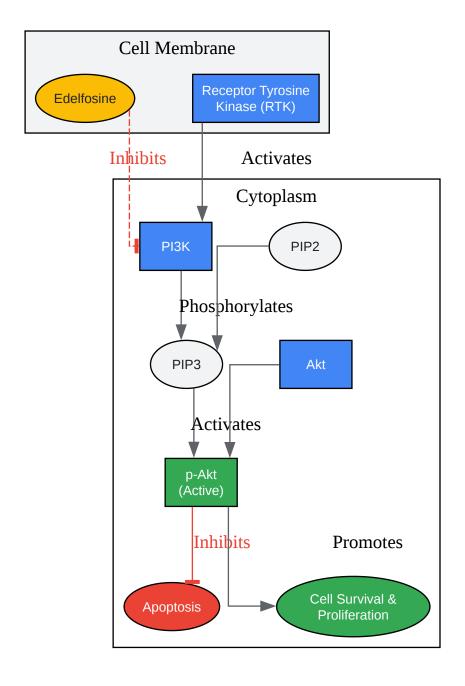
Signaling Pathways Modulated by (R)-Edelfosine

(R)-Edelfosine's impact on breast cancer cells is significantly mediated by its ability to interfere with crucial signaling cascades that govern cell fate. The PI3K/Akt and MAPK/ERK pathways are two of the most well-documented targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in breast cancer. Edelfosine has been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.





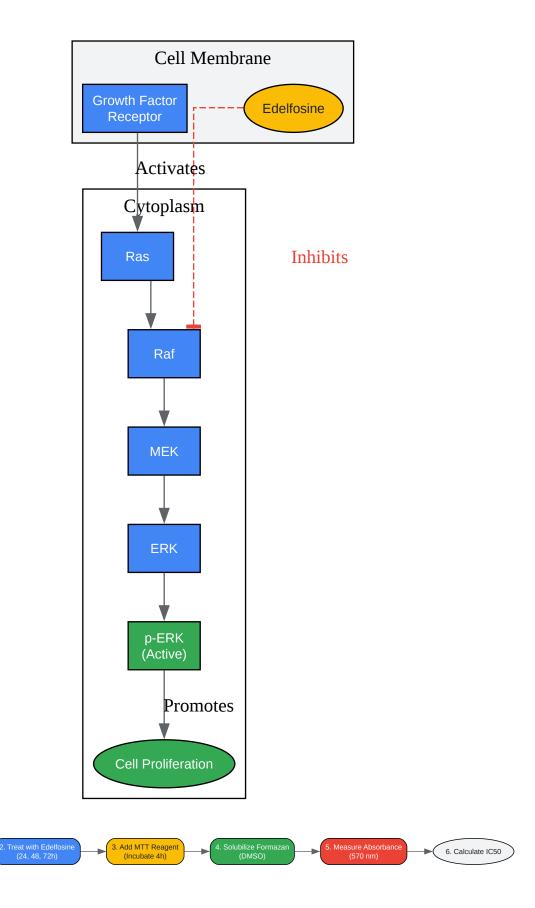
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Caption: Edelfosine inhibits the PI3K/Akt pathway, leading to reduced cell survival and apoptosis.

MAPK/ERK Signaling Pathway

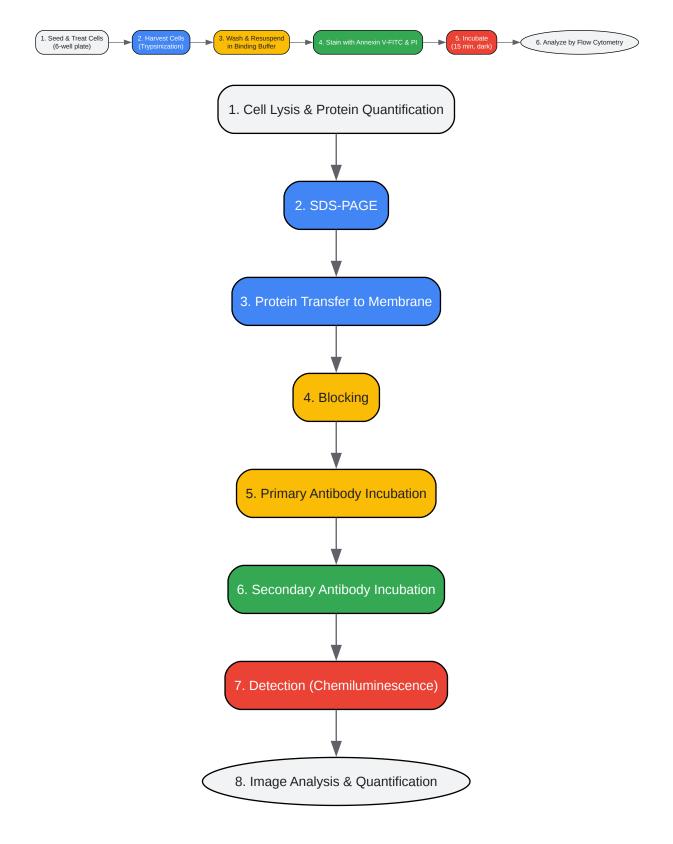
The MAPK/ERK pathway is another critical signaling route that controls cell proliferation, differentiation, and survival. Edelfosine has been demonstrated to inhibit the constitutive activation of ERK1/2 in breast cancer cells, contributing to its anti-proliferative effects.[4]





1. Seed Cells (96-well plate)





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